Bromfenac-d7 Sodium Sesquihydrate is a deuterated form of Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology. It is known for its efficacy in reducing inflammation and pain, particularly following eye surgery. The sodium sesquihydrate form indicates that the compound contains sodium and includes three water molecules per two molecules of the active ingredient.
Bromfenac was originally developed for its anti-inflammatory properties and is marketed as an ophthalmic solution. The deuterated version, Bromfenac-d7 Sodium Sesquihydrate, is synthesized for research purposes, particularly in pharmacokinetics and metabolic studies due to the presence of deuterium, which allows for precise tracking of the compound in biological systems.
Bromfenac-d7 Sodium Sesquihydrate falls under the category of NSAIDs, specifically classified as an anti-inflammatory agent. Its chemical classification includes being a sodium salt of 2-amino-3-(4-bromobenzoyl)phenylacetate.
The synthesis of Bromfenac-d7 Sodium Sesquihydrate involves several steps:
The hydrolysis reaction can utilize various conditions, including different concentrations of phosphoric acid and sodium hydroxide solutions. Typical reaction conditions involve temperatures ranging from 90°C to 125°C and can last from 24 to 72 hours depending on the specific method employed .
The molecular formula of Bromfenac-d7 Sodium Sesquihydrate is , with a molecular weight of approximately 766.34 g/mol .
Bromfenac-d7 Sodium Sesquihydrate participates in various chemical reactions typical of NSAIDs:
The synthesis methods described often yield high purity products (>95%) with efficient recovery rates (up to 83%) through recrystallization techniques .
Bromfenac exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in prostaglandin synthesis, resulting in reduced inflammation and pain.
The mechanism involves:
Clinical studies have shown that Bromfenac effectively reduces macular edema post-surgery and improves visual acuity by mitigating inflammatory responses in ocular tissues.
Bromfenac-d7 Sodium Sesquihydrate is primarily utilized in scientific research settings:
This compound serves as a valuable tool in both clinical research and pharmaceutical development due to its unique properties and applications within the field of medicinal chemistry.
Bromfenac-d7 sodium sesquihydrate is a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) bromfenac sodium. Its molecular formula is C₁₅H₄D₇BrNNaO₃ · 1.5H₂O, with a molecular weight of 390.24 g/mol [7] [8]. The compound features seven deuterium atoms replacing hydrogen at specific positions: the two aromatic rings and the methylene bridge (Fig. 1). This isotopic labeling preserves the core structure of bromfenac—a biphenyl acetic acid derivative with a sodium carboxylate moiety—while altering its physical and metabolic properties. The sesquihydrate designation indicates a fixed hydration state of 1.5 water molecules per bromfenac-d7 unit, which stabilizes the crystal lattice [9] [10].
Table 1: Atomic Composition of Bromfenac-d7 Sodium Sesquihydrate
Component | Formula Segment | Role |
---|---|---|
Deutrated Bromfenac | C₁₅H₄D₇BrNO₃ | COX-inhibiting pharmacophore |
Sodium counterion | Na⁺ | Enhances aqueous solubility |
Water of hydration | 1.5H₂O | Stabilizes crystalline structure |
Deuterium (D) substitution at strategic positions—primarily the ortho-aminophenyl and benzoyl rings—imparts distinct advantages for research applications. The C–D bond exhibits ~6–10 times greater kinetic stability than C–H bonds due to its lower zero-point energy, reducing susceptibility to oxidative metabolism [7] [8]. This prolongs the compound’s half-life in tracer studies, enabling precise tracking of metabolic pathways. Crucially, deuterium retains nearly identical van der Waals radius (2.00 Å vs. 2.04 Å for H), ensuring minimal steric disruption to molecular interactions. However, mass-sensitive analytical techniques detect significant shifts:
Table 2: Spectral Signatures of Deuterium Substitution
Technique | Non-Deuterated Bromfenac | Bromfenac-d7 | Functional Impact |
---|---|---|---|
Mass Spectrometry | [M]⁺ 383.17 | [M]⁺ 390.24 | Distinct tracking in metabolic studies |
¹H NMR | 7.2–7.8 ppm (aromatic H) | Absence of aromatic signals | Confirms deuterium integration |
IR Spectroscopy | C–H stretch ~3000 cm⁻¹ | C–D stretch ~2150 cm⁻¹ | Verifies bond stability |
The sesquihydrate (1.5H₂O) crystal structure arises from water molecules occupying lattice voids via hydrogen bonding with the carboxylic oxygen and amine group of bromfenac-d7. This hydration state is hygroscopic, requiring storage at <15°C under inert gas to prevent dehydration or excess hydration [10]. X-ray diffraction reveals a monoclinic unit cell with deuterium-induced subtle contractions in bond lengths (≤0.02 Å) due to increased nuclear mass. Thermal analysis shows:
Table 3: Thermal and Hygroscopic Properties
Parameter | Value | Method |
---|---|---|
Dehydration temperature | 60–80°C | Thermogravimetric analysis |
Melting point | 230°C (dec.) | Differential scanning calorimetry |
Hygroscopicity | High | Dynamic vapor sorption |
Recommended storage | <15°C, inert atmosphere | Stability testing |
Bromfenac-d7 sodium sesquihydrate diverges from its non-deuterated counterpart (C₁₅H₁₁BrNNaO₃·1.5H₂O) in three key aspects:
Table 4: Functional Comparisons with Non-Deuterated Analog
Property | Bromfenac Sodium | Bromfenac-d7 Sodium | Technical Implication |
---|---|---|---|
Molecular weight | 383.17 g/mol | 390.24 g/mol | MS-based quantification |
Aqueous solubility | ≥100 mg/mL | ≥98 mg/mL | Tracer studies in physiological buffers |
COX-2 IC₅₀ | 7.45 nM | 7.49 nM | Uncompromised target engagement |
Primary application | Therapeutic anti-inflammatory | Metabolic/kinetic tracer | Non-clinical research |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: